molecular formula C20H26N2O B1199331 イボガイン CAS No. 83-74-9

イボガイン

カタログ番号: B1199331
CAS番号: 83-74-9
分子量: 310.4 g/mol
InChIキー: HSIBGVUMFOSJPD-WBPAKMTCSA-N

説明

Ibogaine is a naturally occurring psychoactive indole alkaloid found in several plant species, most notably in the root bark of the African shrub Tabernanthe iboga. It has been traditionally used in West African spiritual ceremonies and rituals. Ibogaine is known for its potential therapeutic effects, particularly in the treatment of substance use disorders, due to its ability to reduce withdrawal symptoms and cravings .

作用機序

Target of Action

Ibogaine, an indole alkaloid derived from the African shrub Tabernanthe iboga, has a complex pharmacology, affecting many different neurotransmitter systems simultaneously . It primarily targets the opioid system, crucial in addiction and pain regulation . It is active on sigma-2 and multiple opioid receptor sites . It also interacts with acetylcholine, dopamine, and serotonin systems .

Mode of Action

Ibogaine interacts with its targets by binding to and modulating the activity of these receptors, altering the release and reuptake of neurotransmitters . This modulation is believed to contribute to the reduction of withdrawal symptoms and cravings observed in individuals undergoing ibogaine therapy for opioid addiction .

Biochemical Pathways

Ibogaine’s activity is achieved through different types of receptors, but also rapid depletion of ATP, that is followed by the induction of energy-related enzymes, as well as rise of cellular reactive oxygen species (ROS) and antioxidant enzymes activity . It is also known to modulate intracellular signaling linked to opioid receptors .

Pharmacokinetics

When given orally, ibogaine is absorbed rapidly and undergoes extensive first-pass metabolism to 12-hydroxyibogamine (noribogaine) by cytochrome P450 2D6 (CYP2D6) in the gut wall and liver . Plasma protein binding is in the range of 65–70% and consistent with its lipophilic nature, ibogaine accumulates in fat . The plasma half-life of ibogaine is in the range of 2–6 hours depending on CYP2D6 genotype, while the metabolite noribogaine is eliminated with a half-life of 24–30 hours .

Result of Action

The molecular and cellular effects of ibogaine’s action include an increased amount of the neurotransmitter in the synaptic cleft and prolongs its effect on target cells . It also leads to potential synergies by modulating multiple receptor systems .

Action Environment

The setting in which ibogaine is consumed involves aspects of the environment in which the person is located while using the substance, and it includes factors such as culture, context of use, environmental stimuli (light, music, decoration) and presence (or absence) of other people . The use of controlled settings, supported by trained professionals and equipment allowing for rigorous medical, psychiatric, and cardiac monitoring, are essential to promote the safety of patients receiving ibogaine .

科学的研究の応用

Treatment of Opioid Use Disorder

Numerous studies have investigated ibogaine's efficacy in treating opioid use disorder (OUD). A systematic review identified 24 studies involving 705 participants, indicating that ibogaine can significantly reduce withdrawal symptoms and cravings associated with opioids .

  • Key Findings:
    • A study involving 50 participants undergoing detoxification reported a significant reduction in withdrawal symptoms and cravings within 48 hours post-treatment .
    • An observational study in New Zealand showed that a single ibogaine treatment led to sustained reductions in opioid use over a 12-month follow-up period .
StudySample SizeDurationKey Outcomes
Noller et al. (2018)1412 monthsSignificant reductions in Addiction Severity Index scores (p=0.002) and Beck Depression Inventory scores (p<0.001)
Malcolm et al. (2018)501 week78% of participants showed no objective signs of withdrawal at 48 hours post-treatment
Healthline Observational Studies (2017)VariedUp to 8 monthsMedian abstinence duration of 5.5 months for single treatment; 8.4 months for multiple treatments

Safety and Side Effects

While ibogaine shows promise, it is not without risks. Clinical trials have reported severe adverse effects, including cardiac arrhythmias and fatalities associated with its use .

  • Adverse Effects Noted:
    • Ataxia (impaired coordination)
    • Nausea
    • Cardiac complications leading to fatalities in some cases

Case Studies

Several case studies have documented individual experiences with ibogaine treatment:

  • Case Study A: A participant with severe opioid dependence underwent a single ibogaine treatment and reported significant reductions in cravings and withdrawal symptoms lasting for several months post-treatment.
  • Case Study B: Another individual experienced immediate alleviation of withdrawal symptoms but faced complications requiring medical intervention due to cardiovascular issues.

生化学分析

Biochemical Properties

Ibogaine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 2D6 (CYP2D6), which converts ibogaine into its active metabolite, noribogaine . Ibogaine also interacts with mu-opioid receptors, serotonin transporters, and N-methyl-D-aspartate (NMDA) receptors, influencing neurotransmitter systems and receptor signaling .

Cellular Effects

Ibogaine affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ibogaine has been shown to impact the expression of genes involved in neurotransmitter systems, such as dopamine and serotonin pathways . Additionally, ibogaine’s interaction with NMDA receptors affects calcium ion influx, which can influence cellular metabolism and signaling .

Molecular Mechanism

At the molecular level, ibogaine exerts its effects through several mechanisms. It binds to mu-opioid receptors, acting as an agonist, and modulates serotonin transporters, enhancing serotonin levels in the synaptic cleft . Ibogaine also inhibits NMDA receptors, reducing excitotoxicity and promoting neuroprotection . These interactions lead to changes in gene expression, particularly in genes related to neurotransmitter systems and receptor signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ibogaine change over time. Ibogaine is rapidly absorbed and metabolized into noribogaine, which has a longer half-life and sustained effects . Studies have shown that ibogaine’s effects on cellular function, such as neurotransmitter release and receptor signaling, can persist for several hours to days . The stability and degradation of ibogaine and its metabolites can influence the duration and intensity of its effects .

Dosage Effects in Animal Models

The effects of ibogaine vary with different dosages in animal models. At lower doses, ibogaine has been shown to reduce drug-seeking behavior and withdrawal symptoms in models of substance use disorders . At higher doses, ibogaine can cause toxic effects, such as neurotoxicity and cardiotoxicity . These adverse effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Ibogaine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into noribogaine . This metabolic conversion is crucial for ibogaine’s therapeutic effects, as noribogaine has a longer half-life and sustained activity . Additionally, ibogaine’s metabolism can influence metabolic flux and metabolite levels, affecting its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Ibogaine is transported and distributed within cells and tissues through various mechanisms. It is lipophilic, allowing it to accumulate in fatty tissues . Ibogaine also interacts with plasma proteins, which can influence its distribution and bioavailability . Transporters and binding proteins, such as serotonin transporters, play a role in ibogaine’s localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of ibogaine affects its activity and function. Ibogaine can be found in various cellular compartments, including the cytoplasm and mitochondria . Post-translational modifications and targeting signals may direct ibogaine to specific organelles, influencing its interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of ibogaine is essential for elucidating its mechanisms of action and therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions: Ibogaine can be synthesized through several methods. One common approach involves the semi-synthesis from voacangine, another plant alkaloid. The total synthesis of ibogaine was first described in 1956. The process typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of ibogaine often relies on the extraction from the root bark of Tabernanthe iboga. The extraction process involves the use of solvents to isolate the alkaloid, followed by purification steps to obtain ibogaine in its pure form. Semi-synthetic methods using voacangine as a precursor are also employed in industrial settings .

化学反応の分析

Types of Reactions: Ibogaine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of ibogaine and exploring its derivatives for potential therapeutic applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various ibogaine derivatives, which are studied for their potential pharmacological properties. These derivatives can exhibit different levels of psychoactivity and therapeutic potential .

類似化合物との比較

Ibogaine is part of a family of structurally similar alkaloids known as iboga alkaloids. Some of the similar compounds include:

Ibogaine’s uniqueness lies in its broad spectrum of activity across multiple neurotransmitter systems and its potential to induce long-lasting changes in brain function, making it a promising candidate for treating various neurological and psychiatric disorders.

生物活性

Ibogaine is a naturally occurring psychoactive compound derived from the root bark of the African shrub Tabernanthe iboga. It has garnered attention for its potential therapeutic effects, particularly in treating substance use disorders (SUDs), including opioid addiction. This article explores the biological activity of ibogaine, focusing on its pharmacodynamics, case studies, and research findings.

Ibogaine exerts its effects through multiple mechanisms, primarily involving the modulation of neurotransmitter systems. It interacts with various receptors, including:

  • Serotonin Receptors (5-HT2A) : Ibogaine's hallucinogenic effects are partly mediated by its action on serotonin receptors, particularly 5-HT2A.
  • Opioid Receptors : Ibogaine has been shown to interact with mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, which may contribute to its analgesic and anti-addictive properties.
  • Norepinephrine and Dopamine Systems : The compound influences norepinephrine and dopamine pathways, which are crucial in mood regulation and reward processing.

Biological Activity Overview

Research indicates that ibogaine's biological activity can lead to various physiological effects. Below is a summary of key findings:

Effect Description References
Analgesic Properties Ibogaine has shown acute analgesic effects in neuropathic pain cases, reducing pain significantly.
Substance Use Disorder Observational studies report substantial reductions in opioid use and withdrawal symptoms post-treatment.
Cardiotoxic Effects Higher doses of ibogaine can induce cardiotoxic necrosis in animal models, raising safety concerns.
Impact on Antioxidant Activity Ibogaine affects antioxidant enzyme activities, suggesting a complex relationship with oxidative stress.

Case Studies

Several case studies highlight ibogaine's therapeutic potential:

  • Neuropathic Pain Management :
    • A 53-year-old male with severe neuropathic pain reported a 72.2% reduction in pain after a single ibogaine treatment, achieving a complete reduction in pain measures after a saturation protocol. This suggests that ibogaine could be an effective treatment for chronic pain conditions resistant to conventional therapies .
  • Opioid Dependence Treatment :
    • An observational study involving 30 participants seeking ibogaine treatment for opioid dependence showed that 50% reported no opioid use within 30 days post-treatment. Participants experienced significant reductions in withdrawal symptoms and cravings .
  • Long-term Efficacy :
    • A systematic review indicated that ibogaine treatment resulted in sustained reductions in addiction severity over a 12-month period, suggesting long-lasting benefits for individuals with SUDs .

Antioxidant Activity and Oxidative Stress

Research has demonstrated that ibogaine influences cellular redox states. Low concentrations can stimulate contractile activity in uterine tissues, while higher doses inhibit contractions by altering antioxidant enzyme activities, indicating a dose-dependent effect on oxidative stress levels .

Cardiotoxicity Concerns

Studies have shown that ibogaine can lead to cardiotoxic necrosis in rats at higher doses, which raises significant safety concerns for its clinical use . The relationship between ibogaine dosage and cardiac health necessitates further investigation to understand the mechanisms underlying these adverse effects.

特性

CAS番号

83-74-9

分子式

C20H26N2O

分子量

310.4 g/mol

IUPAC名

(1R,15S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13?,17-,20?/m0/s1

InChIキー

HSIBGVUMFOSJPD-WBPAKMTCSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

異性体SMILES

CCC1C[C@H]2C[C@@H]3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

正規SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

melting_point

148 °C
Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/

Key on ui other cas no.

83-74-9

ピクトグラム

Irritant

賞味期限

Stable under recommended storage conditions. /Ibogaine hydrochloride/

溶解性

Soluble in chloroform

同義語

12 Methoxyibogamine
12-Methoxyibogamine
Endabuse
Ibogaine
NIH 10567
NIH-10567
NIH10567

蒸気圧

3.03X10-8 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibogaine
Reactant of Route 2
Ibogaine
Reactant of Route 3
Ibogaine
Reactant of Route 4
Ibogaine
Reactant of Route 5
Ibogaine
Reactant of Route 6
Ibogaine
Customer
Q & A

Q1: How does ibogaine exert its effects within the body?

A1: Ibogaine interacts with various neurotransmitter systems, exhibiting micromolar affinity for N-methyl-D-aspartate (NMDA), κ-opioid, μ-opioid, and sigma-2 receptors []. It also interacts with acetylcholine, serotonin, and dopamine systems, influencing the expression of proteins like substance P, brain-derived neurotrophic factor (BDNF), c-fos, and egr-1 []. Ibogaine's primary metabolite, noribogaine, also demonstrates biological activity, significantly contributing to ibogaine's overall pharmacological profile [].

Q2: What are the key differences in the pharmacological profiles of ibogaine and noribogaine?

A2: While both ibogaine and noribogaine exhibit anti-addictive properties in animal models, they differ in potency and side-effect profile. Notably, noribogaine is a more potent indirect serotonin agonist than ibogaine, demonstrating a 10-fold higher potency in increasing extracellular serotonin levels in the nucleus accumbens of rats []. Additionally, noribogaine appears to have a reduced propensity to induce adverse effects like tremors compared to ibogaine, suggesting it might be a safer alternative for medication development [].

Q3: What role does glial cell line-derived neurotrophic factor (GDNF) play in ibogaine's actions against alcohol consumption?

A4: Research suggests that GDNF in the ventral tegmental area (VTA) is crucial in mediating ibogaine's effects on reducing alcohol consumption []. Ibogaine has been shown to increase GDNF expression in the VTA, and this increase is associated with a reduction in ethanol self-administration in rodents [, ]. The effect of ibogaine on ethanol consumption can be mimicked by injecting GDNF directly into the VTA and can be attenuated by injecting anti-GDNF antibodies, further supporting the critical role of GDNF in ibogaine's actions [].

Q4: How is ibogaine metabolized in the body?

A5: Ibogaine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to its main metabolite, noribogaine [, , ]. Noribogaine exhibits clinically relevant concentrations for an extended period, even after ibogaine is cleared from the system []. This prolonged presence of noribogaine is likely due to its slow release from fat tissue, where both ibogaine and noribogaine are sequestered [].

Q5: What is the significance of CYP2D6 polymorphisms in ibogaine metabolism?

A6: Genetic variations in the CYP2D6 enzyme can significantly influence the pharmacokinetic profiles of both ibogaine and noribogaine [, ]. Patients identified as CYP2D6 poor metabolizers exhibit a 3-fold higher blood concentration of ibogaine and a 4-fold lower concentration of noribogaine compared to extensive metabolizers []. This suggests that individuals with different CYP2D6 metabolic phenotypes may exhibit varied sensitivity to ibogaine and noribogaine, potentially influencing therapeutic outcomes and safety profiles [].

Q6: What are the implications of ibogaine and noribogaine sequestration in fat tissue?

A7: Both ibogaine and its active metabolite, noribogaine, are sequestered in fat tissue [, ]. This sequestration contributes to their complex pharmacokinetic profiles, characterized by a long elimination half-life and prolonged presence in the body even after a single dose [, ]. The slow release of ibogaine and noribogaine from fat stores could contribute to the long-lasting effects observed after a single administration [].

Q7: Are there alternative compounds being explored that might offer a safer profile than ibogaine?

A11: The development of safer analogs of ibogaine with reduced toxicity is an active area of research []. One such compound, 18-methoxycoronaridine (18-MC), has shown promise in preclinical studies. 18-MC, a synthetic derivative of ibogaine, exhibits similar anti-addictive properties in rodent models without some of ibogaine's adverse side effects, such as tremors and cerebellar damage []. Its lower affinity for NMDA and sigma-2 receptors, compared to ibogaine, is thought to contribute to its improved safety profile [].

Q8: What are the critical areas for future research on ibogaine?

A12: Future research should prioritize well-controlled clinical trials to assess the long-term safety and efficacy of ibogaine in treating substance use disorders [, , ]. Exploring personalized medicine approaches based on CYP2D6 genotyping could potentially optimize dosing and minimize adverse effects []. Further investigation into the mechanisms of action, particularly the role of different receptors and signaling pathways, is crucial for understanding ibogaine's complex pharmacology and developing safer and more effective therapies [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。